3,5-Dimethoxybenzylzinc chloride

Catalog No.
S1915697
CAS No.
352530-33-7
M.F
C9H11ClO2Zn
M. Wt
252 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzylzinc chloride

CAS Number

352530-33-7

Product Name

3,5-Dimethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-3,5-dimethoxybenzene

Molecular Formula

C9H11ClO2Zn

Molecular Weight

252 g/mol

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

PDLKBNJDKMOTDI-UHFFFAOYSA-M

SMILES

COC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+]

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+]

3,5-Dimethoxybenzylzinc chloride is an organozinc compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 5 positions of the aromatic ring. This compound is significant in organic synthesis due to its reactivity and ability to form carbon-carbon bonds through cross-coupling reactions. The general formula for this compound can be represented as C₉H₁₁ClO₂Zn, indicating the presence of zinc, chlorine, and methoxy groups which contribute to its unique chemical properties.

In the Negishi coupling reaction, the palladium complex facilitates the oxidative addition of the organic halide (RX) to palladium, generating an organic palladium intermediate. The organozinc compound then undergoes transmetalation with the palladium intermediate, transferring the organic group to palladium. Finally, reductive elimination expels the coupled product (R-R') and regenerates the palladium catalyst [].

Synthesis

3,5-Dimethoxybenzylzinc chloride is not typically synthesized directly for research purposes. Instead, it's usually obtained commercially as a pre-made solution in a solvent, most commonly tetrahydrofuran (THF). These solutions come in various concentrations, with 0.5M being a common option [, , ].

Potential Applications

  • Zinc Moiety: The zinc atom in 3,5-Dimethoxybenzylzinc chloride acts as a Lewis acid, which can participate in various reactions. Lewis acids accept electron pairs from Lewis bases, forming temporary bonds and activating molecules for further reactions.
  • Aromatic Ring with Methoxy Groups: The aromatic ring with methoxy groups (CH3O) provides a stable and electron-rich environment. This can influence the reactivity of the zinc atom and make the molecule less susceptible to decomposition.

Areas of Investigation

Current research suggests potential applications of 3,5-Dimethoxybenzylzinc chloride in:

  • Carbon-Carbon Bond Formation: The zinc moiety might be useful in reactions forming new carbon-carbon bonds. The aromatic ring and methoxy groups could influence the regioselectivity (direction of bond formation) of these reactions [].
  • Modification of Carbonyls: The Lewis acidity of zinc could be employed to activate carbonyl groups (C=O) in molecules, making them more susceptible to further reactions [].
Typical of organozinc reagents. It can undergo:

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